molecular formula C17H23N3OS B12897449 N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide CAS No. 67547-17-5

N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide

Cat. No.: B12897449
CAS No.: 67547-17-5
M. Wt: 317.5 g/mol
InChI Key: MKLREWNXHBZGDZ-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide is a complex organic compound with a unique structure that combines a quinoline core with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-(diethylamino)ethyl)amine to yield the desired carbothioamide product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Similar in structure but used primarily as a fluorescent probe.

    4-Amino-N-(2-(diethylamino)ethyl)benzamide: Shares the diethylaminoethyl group but has different applications in medicinal chemistry.

    2-(N,N-Diethylamino)ethanethiol: Similar functional groups but different core structure and applications.

Uniqueness

N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide is unique due to its combination of a quinoline core and a carbothioamide group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, which is known for its diverse pharmacological properties. The specific structure of this compound includes a methoxy group and a carbothioamide moiety, which are critical for its biological activity.

Synthesis Overview:
The synthesis typically involves the reaction of 2-methoxyquinoline with diethylamine and a suitable thiocarbonyl compound. The resulting product can be purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve interference with DNA replication and repair processes.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)5.0
MCF-7 (Breast)3.5
A549 (Lung)6.0
HCT116 (Colon)4.5

The cytotoxicity of this compound has been linked to its ability to induce apoptosis in cancer cells. Studies suggest that it may act as a topoisomerase inhibitor, disrupting the normal function of these enzymes which are crucial for DNA unwinding during replication.

Case Study: Topoisomerase Inhibition
A study conducted on human leukemia cell lines demonstrated that this compound inhibited topoisomerase II activity, leading to increased DNA damage and subsequent cell death. The compound showed a dose-dependent response, with higher concentrations resulting in greater cytotoxic effects.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary investigations suggest moderate absorption rates and a half-life suitable for therapeutic use, though further studies are required to fully elucidate its metabolic pathways.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Half-life3 hours
MetabolismHepatic
ExcretionRenal

Properties

CAS No.

67547-17-5

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methoxyquinoline-4-carbothioamide

InChI

InChI=1S/C17H23N3OS/c1-4-20(5-2)11-10-18-17(22)14-12-16(21-3)19-15-9-7-6-8-13(14)15/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,22)

InChI Key

MKLREWNXHBZGDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=S)C1=CC(=NC2=CC=CC=C21)OC

Origin of Product

United States

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